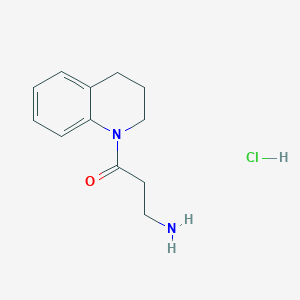

3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride

Description

3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride is a synthetic organic compound featuring a 3,4-dihydroquinoline core linked to a propan-1-one moiety via an amino group. Such compounds are typically synthesized via reductive amination or hydrogenation of nitro intermediates, as seen in related dihydroquinoline derivatives .

Properties

IUPAC Name |

3-amino-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14;/h1-2,4,6H,3,5,7-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEQDVFNCBOBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves a multi-step process focusing on the construction of the 3,4-dihydroquinoline core, introduction of the amino group, and incorporation of the propanone moiety, followed by formation of the hydrochloride salt.

Formation of 3,4-Dihydroquinoline Core:

This step typically involves catalytic hydrogenation of quinoline using palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduction converts quinoline to the 3,4-dihydroquinoline intermediate.Attachment of the Amino Group:

The amino group is introduced via nucleophilic substitution reactions on the dihydroquinoline ring, often employing chloroalkylamine reagents under basic conditions such as potassium carbonate in DMF (dimethylformamide).Incorporation of the Propanone Moiety:

The amino-functionalized intermediate is reacted with propanone or related ketones under acidic or basic conditions to form the propanone side chain. The final hydrochloride salt is obtained by treatment with hydrochloric acid.

Industrial Production Methods

Industrial synthesis may utilize continuous flow reactors to enhance reaction efficiency, scalability, and safety. Catalysts and reaction parameters are optimized to maximize yield and purity. Continuous flow technology allows precise control over reaction times and temperatures, which is beneficial for multi-step syntheses involving sensitive intermediates.

Detailed Synthetic Procedures from Research Findings

A comprehensive synthetic approach has been reported in the context of related 3,4-dihydroquinoline derivatives and their analogs, which can be adapted for the preparation of this compound.

Alkylation of 3,4-Dihydroquinoline

- Starting with 3,4-dihydroquinoline (obtained by hydrogenation of quinoline), alkylation is performed using chloroalkylamine hydrochloride salts in DMF with potassium carbonate at room temperature.

- This reaction yields aminoalkylated intermediates, which serve as precursors for further modification.

Reduction and Coupling Steps

- Nitro-substituted intermediates can be reduced to anilines using catalytic hydrogenation (Pd/C under H2) or Raney nickel with hydrazine hydrate.

- The resulting amines are then coupled with reagents such as thiophene-2-carbimidothioate hydroiodide under mild conditions (e.g., ethanol, room temperature) to introduce additional functional groups.

Alternative Reduction Methods

- For amide intermediates, reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or borane in THF at room temperature provides the corresponding amines.

- These amines can be further functionalized to yield the target compound or its derivatives.

Formation of Hydrochloride Salt

- The free base of 3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

Reaction Conditions and Reagents Summary Table

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| Hydrogenation | Reduction | Pd/C, H2 | Room temperature, atmospheric pressure | Quinoline → 3,4-dihydroquinoline |

| Alkylation | Nucleophilic substitution | Chloroalkylamine hydrochloride, K2CO3 | DMF, room temperature | Aminoalkylated dihydroquinoline |

| Nitro reduction | Catalytic hydrogenation | Pd/C or Raney Ni, hydrazine hydrate | Room temperature, H2 atmosphere | Nitro → Aniline |

| Amide reduction | Hydride reduction | LiAlH4 or Borane in THF | Room temperature | Amide → Amine |

| Coupling | Thioimidate coupling | Thiophene-2-carbimidothioate hydroiodide | Ethanol, room temperature | Functionalized amine derivatives |

| Salt formation | Acid-base reaction | HCl | Room temperature | Hydrochloride salt formation |

Chemical Reactions Analysis

Types of Reactions Involved

- Reduction: Hydrogenation of quinoline and reduction of nitro groups or amides.

- Nucleophilic Substitution: Introduction of aminoalkyl side chains.

- Coupling Reactions: Formation of functionalized derivatives via thioimidate reagents.

- Salt Formation: Conversion to hydrochloride salt for stability.

Common Reagents and Conditions

- Catalysts: Pd/C, Raney Ni

- Reducing agents: Hydrogen gas, LiAlH4, borane

- Solvents: DMF, THF, ethanol

- Bases: Potassium carbonate

- Acid: Hydrochloric acid

Research Findings on Preparation and Biological Relevance

While direct synthetic protocols for this compound are relatively scarce, extensive research on related 3,4-dihydroquinoline derivatives provides valuable insights. These compounds have been synthesized via alkylation and reduction strategies as described above, with biological evaluations focusing on their role as selective neuronal nitric oxide synthase inhibitors.

- The synthetic strategies emphasize mild conditions to preserve sensitive functional groups.

- The hydrochloride salt form improves compound handling and biological activity.

- Structure-activity relationship studies highlight the importance of the aminoalkyl side chain and the dihydroquinoline core for activity.

Summary Table of Key Synthetic Steps and Outcomes

| Synthetic Step | Key Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| Quinoline hydrogenation | Pd/C, H2, room temperature | 3,4-Dihydroquinoline | Core ring reduction |

| Aminoalkylation | Chloroalkylamine hydrochloride, K2CO3, DMF | Aminoalkylated dihydroquinoline | Introduction of amino group |

| Nitro group reduction | Pd/C or Raney Ni, hydrazine hydrate | Aniline derivatives | Functional group transformation |

| Amide reduction | LiAlH4 or Borane in THF | Corresponding amines | Conversion of amide to amine |

| Coupling with thioimidate reagent | Thiophene-2-carbimidothioate hydroiodide, ethanol | Functionalized amine derivatives | Additional functionalization |

| Hydrochloride salt formation | HCl, room temperature | This compound | Final product form |

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride can undergo various reactions:

Oxidation: : Using agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.

Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride to alter functional groups.

Substitution: : Nucleophilic or electrophilic substitution reactions to replace existing groups with others.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in aqueous media.

Reduction: : Sodium borohydride in ethanol.

Substitution: : Halogenated compounds under acidic or basic conditions.

Major Products

The major products from these reactions vary widely based on conditions but may include oxidized derivatives, reduced derivatives, and substituted variants of the original compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H17ClN2O

- IUPAC Name : 3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propanamine hydrochloride

- Molecular Weight : 240.73 g/mol

The unique arrangement of functional groups in this compound may impart distinct chemical and biological properties compared to structurally related compounds, making it a subject of interest in various research areas.

Anticancer Potential

Research indicates that compounds with similar structures to 3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride exhibit notable anticancer properties. For instance:

- Mechanisms of Action : Studies have shown that derivatives of quinolone can induce apoptosis in cancer cells by disrupting microtubules and activating caspases. A specific study reported IC50 values of 0.85 µM in prostate cancer cells and 1.53 µM in breast cancer cells for related compounds.

Inhibition of DNA Topoisomerases

Recent investigations into the biological activity of related compounds have highlighted their ability to inhibit DNA topoisomerases, essential for DNA replication and transcription. In vitro studies using human prostate cancer cells (PC-3) demonstrated effective cytotoxicity, suggesting that this compound may exhibit similar mechanisms of action.

Drug Development

The structural characteristics of this compound make it a candidate for drug development aimed at treating various diseases:

- Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties, indicating potential applications in developing new antibiotics or antifungal agents.

Analgesic and Anti-inflammatory Effects

Research into the pharmacological effects of related dihydroquinoline derivatives suggests potential analgesic and anti-inflammatory activities, which could be explored for therapeutic applications .

Case Study: Antitumor Activity

A study focusing on the antitumor activity of quinoline derivatives revealed significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of cell proliferation through apoptosis induction. This highlights the potential for this compound to serve as a lead compound in anticancer drug discovery .

Mechanism of Action

The compound's mechanism of action involves:

Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or modifying their activity.

Pathways Involved: : Pathways related to its biological or therapeutic effects, which might involve disrupting bacterial cell walls or modulating immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroquinolin-2(1H)-one Derivatives ()

Compounds 24–27 from share the dihydroquinolin-2(1H)-one core but differ in substituents and synthetic yields:

- Compound 24: 6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one Synthesis: Catalytic hydrogenation of a nitro precursor with Pd/C yielded 72.9% . Features: A methylpyrrolidinethyl side chain may enhance lipophilicity and receptor interaction.

- Compound 25: 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one Synthesis: Direct use of crude product suggests lower purity or simplified workflow . Features: Fluorine substitution at position 8 could improve metabolic stability.

- Compound 26/27: Thiophene-2-carboximidamide derivatives Synthesis: Yields of 56% (26) and 43.7% (27) via reaction with methylthio thiocarbonimidate . Features: Diethylaminoethyl (27) vs. dimethylaminoethyl (26) substituents influence steric and electronic properties.

Key Comparison: The target compound lacks the thiophene-carboximidamide group but shares the dihydroquinolinyl-amino-propanone framework. Substituent variations impact synthetic efficiency (e.g., 72.9% for 24 vs.

Quinolin-4-one Derivatives ()

Compounds 43 and 44 from feature a quinolin-4-one core with phenylethylaminomethyl or tetrahydronaphthyl substituents:

- Synthesis: Reductive amination with sodium cyanoborohydride yielded ~33% for compound 44 .

- Features: The quinolin-4-one core (vs.

Key Comparison: The saturated quinolin-4-one core may reduce conformational flexibility compared to the partially unsaturated dihydroquinolinyl group in the target compound. Lower synthetic yields (33% vs. 72.9% in dihydroquinolin derivatives) suggest greater challenges in scaling up quinolin-4-one analogs.

Chlorophenyl-Propanone Derivatives ()

2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride (CAS 474709-89-2/474709-92-7) replaces the dihydroquinolinyl group with a 3-chlorophenyl ring :

- Structure: Aromatic chlorophenyl vs. heterocyclic dihydroquinolinyl core.

Key Comparison : The absence of a nitrogen-containing heterocycle in the chlorophenyl analog may limit interactions with biological targets preferring basic or planar aromatic systems.

Tetrahydroquinolinyl Derivatives ()

3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride (CAS 1795432-80-2) features a fully saturated tetrahydroquinoline ring with a methyl substituent :

- Structure: Saturation increases conformational flexibility compared to the dihydroquinolinyl core.

- Implications: Methyl substitution may hinder metabolic oxidation at the quinoline ring.

Key Comparison: The tetrahydroquinolinyl core’s reduced rigidity could alter binding kinetics in enzyme or receptor targets.

Isoquinolinyl Analogs ()

3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride (CAS 1046757-39-4) differs in the isoquinolinyl core’s ring structure :

- Structure: Isoquinolinyl vs. dihydroquinolinyl positional isomerism.

- Implications: The isoquinolinyl system’s larger aromatic surface area may enhance π-π stacking interactions in biological systems.

Key Comparison: Positional isomerism significantly impacts molecular recognition, making the isoquinolinyl analog more suitable for targets requiring extended aromatic interactions.

Biological Activity

3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride is a synthetic organic compound characterized by a complex structure that includes an amino group, a dihydroquinoline ring, and a propanone moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula: C12H17ClN2O

- IUPAC Name: 3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propanamine hydrochloride

- Molecular Weight: 240.73 g/mol

The unique arrangement of functional groups in this compound may impart distinct chemical and biological properties compared to structurally related compounds.

Anticancer Potential

Research into compounds with similar structures has indicated potential anticancer properties. For example, derivatives of quinolone have demonstrated significant anti-proliferative effects across various cancer cell lines. A study on 2-phenyl-4-quinolone showed IC50 values of 0.85 µM in prostate cancer cells and 1.53 µM in breast cancer cells, along with mechanisms involving cell cycle arrest and apoptosis induction through microtubule disruption and caspase activation .

Case Study: Antitumor Activity

A recent investigation into the biological activity of related compounds highlighted their ability to inhibit DNA topoisomerases, which are crucial for DNA replication and transcription. In vitro studies using human prostate cancer cells (PC-3) demonstrated that these compounds could effectively induce cytotoxicity, suggesting that this compound might exhibit similar mechanisms of action .

Antimicrobial Properties

Quinolone derivatives are also known for their broad-spectrum antimicrobial activity. The presence of the amino group in this compound may enhance its interaction with bacterial targets, potentially leading to effective inhibition of bacterial growth.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: The compound could inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Modulation: It may interact with cellular receptors to modulate signaling pathways critical for cell survival and proliferation.

- DNA Interaction: Like other quinolone derivatives, it may affect DNA topology through interactions with topoisomerases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Amino-1-(2H-quinolin-1-yl)propan-1-one | Lacks dihydro component | Potential anticancer activity |

| 3-Amino-1-(1,2,3,4-tetrahydroquinolin-1(2H)-yl)propan-1-one | Fully reduced quinoline ring | Limited studies available |

| 3-Amino-1-(quinolin-1-yl)propan-1-one | Quinoline ring without hydrogenation | Antimicrobial activity reported |

The comparative analysis indicates that while structurally similar compounds exist, the unique dihydroquinoline structure of this compound may provide unique biological activities not observed in its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride?

- Methodological Answer : A common approach involves coupling (E)-3-(furan-2-yl)acrylic acid with tetrahydroquinoline derivatives using NaH in DMF as a base, followed by purification via silica gel chromatography with hexane:ethyl acetate (8:2 v/v) or dichloromethane:methanol mixtures. Yields can vary (16–84%) depending on substituents and reaction optimization . For hydrochloride salt formation, treat the free base with HCl in anhydrous conditions and isolate via recrystallization .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the 3,4-dihydroquinoline ring (e.g., aromatic protons at δ 6.5–7.5 ppm) and the propan-1-one backbone (carbonyl signal at ~200 ppm in 13C NMR).

- HPLC : Assess purity (>98% using C18 columns with UV detection at 233 nm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 214.65) .

Q. What methods are used to assess purity and stability under different storage conditions?

- Methodological Answer :

- HPLC-UV : Monitor degradation products over time using gradient elution (e.g., acetonitrile:water with 0.1% TFA) .

- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 4 weeks and compare chromatographic profiles .

- Hygroscopicity Testing : Use thermogravimetric analysis (TGA) to evaluate water absorption .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions during synthesis?

- Methodological Answer :

- Solvent/Catalyst Screening : Replace DMF with THF or acetonitrile to improve reaction efficiency. Add catalytic KI for nucleophilic substitutions (e.g., yields increased from 16% to 67% in similar compounds) .

- Temperature Control : Conduct reactions at 60°C instead of room temperature to accelerate kinetics .

- Purification Refinement : Use preparative HPLC for challenging separations, especially with stereoisomers .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Cross-Validation : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish direct target effects from off-target interactions .

- Batch Analysis : Verify compound purity and stereochemical consistency (e.g., chiral HPLC) to rule out impurities as confounding factors .

- Structural-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., modifying the dihydroquinoline ring or propanone sidechain) to identify critical pharmacophores .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the amine moiety .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .

- Structural Modification : Replace hydrophobic groups (e.g., methyl) with hydroxyl or carboxylic acid substituents .

Q. How to investigate the compound’s mechanism of action when target proteins are unknown?

- Methodological Answer :

- Affinity Proteomics : Use immobilized compound pull-down assays coupled with LC-MS/MS to identify binding partners .

- Transcriptomic Profiling : Perform RNA-seq on treated cell lines to pinpoint dysregulated pathways .

- Molecular Docking : Screen against structural databases (e.g., PDB) to predict interactions with enzymes like kinases or GPCRs .

Data Contradiction and Reproducibility

Q. Why do yields vary significantly in reported syntheses of similar dihydroquinoline derivatives?

- Methodological Answer : Variations arise from:

- Stereochemical Control : Poorly optimized conditions may lead to racemization (e.g., chiral center instability during coupling) .

- Purification Challenges : Polar byproducts (e.g., unreacted amines) may co-elute; switch to reverse-phase chromatography for better resolution .

- Reagent Quality : Ensure anhydrous solvents and fresh NaH to prevent side reactions .

Structural and Functional Analysis

Q. How to confirm the hydrochloride salt formation and its impact on bioactivity?

- Methodological Answer :

- Elemental Analysis : Validate Cl⁻ content via ion chromatography or X-ray crystallography .

- Dissolution Testing : Compare solubility and dissolution rates of free base vs. salt forms in simulated physiological buffers .

- Bioactivity Comparison : Perform dose-response assays (e.g., IC50) to assess salt-induced potency changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.